molecular formula C15H15N3O4S B2891022 (2E)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-3-(furan-2-yl)prop-2-enamide CAS No. 2035018-22-3

(2E)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2891022
CAS No.: 2035018-22-3
M. Wt: 333.36
InChI Key: YKOCRKFVMJHVJQ-SOFGYWHQSA-N
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Description

The compound “(2E)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-3-(furan-2-yl)prop-2-enamide” is a synthetic organic molecule that features a benzothiadiazole core and a furan ring

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials.

Biology

Medicine

The compound may have potential as a drug candidate for various diseases, depending on its biological activity and pharmacokinetic properties.

Industry

In industry, the compound could be used in the development of organic semiconductors, dyes, and other functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2E)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-3-(furan-2-yl)prop-2-enamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzothiadiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the furan ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan ring to the benzothiadiazole core.

    Formation of the enamide linkage: This can be done through a condensation reaction between an amine and an aldehyde or ketone.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The enamide linkage can be reduced to form amines.

    Substitution: The benzothiadiazole core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced enamides.

    Substitution: Various substituted benzothiadiazole derivatives.

Mechanism of Action

The mechanism of action of the compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole derivatives: Compounds with similar benzothiadiazole cores.

    Furan-containing compounds: Molecules that include furan rings.

    Enamide derivatives: Compounds with similar enamide linkages.

Uniqueness

The unique combination of the benzothiadiazole core, furan ring, and enamide linkage in “(2E)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-3-(furan-2-yl)prop-2-enamide” may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-17-13-7-5-11(10-14(13)18(2)23(17,20)21)16-15(19)8-6-12-4-3-9-22-12/h3-10H,1-2H3,(H,16,19)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOCRKFVMJHVJQ-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C=CC3=CC=CO3)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)NC(=O)/C=C/C3=CC=CO3)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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